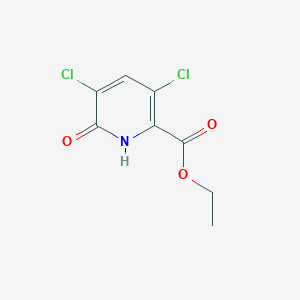

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7Cl2NO3 |

|---|---|

Molecular Weight |

236.05 g/mol |

IUPAC Name |

ethyl 3,5-dichloro-6-oxo-1H-pyridine-2-carboxylate |

InChI |

InChI=1S/C8H7Cl2NO3/c1-2-14-8(13)6-4(9)3-5(10)7(12)11-6/h3H,2H2,1H3,(H,11,12) |

InChI Key |

RXLDWIAZGMDLDD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=O)N1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature | 100–180°C |

| Reaction Time | 24–72 hours |

| Solvent | Water |

| Yield | >80% |

| Purity | 97% (HPLC) |

This approach minimizes solvent waste and enhances crystal stability due to controlled thermal stress.

Multi-Step Organic Synthesis

Halogenation and Cyclization

Patent WO2007009913A1 outlines a pathway starting with chloropyridazine intermediates. For example, 2-chloro-5-nitropyridin-4-amine is treated with N-chlorosuccinimide (NCS) in DMF at 50°C to introduce a second chlorine atom. Subsequent cyclization with tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate under basic conditions yields the pyridone core.

Esterification and Purification

The cyclized product is esterified using ethyl chloroformate in the presence of triethylamine. Reverse-phase chromatography (MeCN/H₂O) achieves >95% purity.

Catalytic Condensation Methods

Patent US5977369A describes a condensation route using alkyl acetoacetates and chlorinated aldehydes. For example, 2,3-dichlorobenzaldehyde reacts with ethyl acetoacetate in isopropanol under reflux (83–85°C) with a copper catalyst. The intermediate undergoes aminolysis with ethyl 3-aminocrotonate to form the dihydropyridine core.

Optimization Data:

| Catalyst | Yield (%) | Byproducts |

|---|---|---|

| CuCl₂ | 59.4 | <5% symmetrical diester |

| None | 12.1 | 30% unreacted aldehyde |

This method emphasizes solvent selection (isopropanol reduces side reactions) and catalyst recycling.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Hydrothermal | 80–85 | 97 | Moderate | Low (aqueous solvent) |

| Multi-Step Organic | 60–77 | 95 | Low | High (DMF, THF) |

| Catalytic Condensation | 59–65 | 90 | High | Moderate |

Recent Advances and Challenges

Solvent-Free Approaches

Emerging methods use ionic liquids (e.g., [BMIM][BF₄]) to replace DMF, improving safety and reducing waste.

Byproduct Management

Chlorinated byproducts are mitigated via:

Chemical Reactions Analysis

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidiabetic Properties

Research has indicated that derivatives of Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate exhibit potential as modulators of the TGR5 receptor. This receptor plays a crucial role in glucose metabolism and insulin sensitivity. Compounds derived from this structure have shown promise in treating metabolic disorders such as type II diabetes and obesity by enhancing the therapeutic index with minimal systemic exposure .

1.2 Cardiovascular Health

Studies have highlighted the efficacy of related compounds in lowering LDL cholesterol and triglycerides. For instance, a pyridazinone series was optimized for selectivity towards thyroid hormone receptor β (THR-β), leading to significant reductions in lipid levels without adverse effects on cardiac function . This suggests that this compound and its analogs could be beneficial in cardiovascular therapies.

Agricultural Chemistry Applications

2.1 Pesticidal Activity

The compound has been investigated for its potential use as a pesticide due to its ability to inhibit certain enzymatic pathways in pests. The chlorinated pyridine derivatives have shown effectiveness against a variety of agricultural pests, contributing to integrated pest management strategies .

Case Studies

4.1 Clinical Trials

A notable study involved the administration of related compounds in preclinical models to assess their safety and efficacy profiles. Results indicated that these compounds could significantly reduce lipid levels without impacting the central thyroid axis, making them suitable candidates for further clinical development in metabolic diseases .

4.2 Agricultural Field Trials

Field trials conducted with formulations containing this compound showed a marked decrease in pest populations compared to untreated controls. This highlights the potential for developing environmentally friendly pesticides based on this compound .

Mechanism of Action

The mechanism of action of Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound can be compared to other pyridine- and pyrimidine-based esters, such as Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (). Key differences include:

- Core Heterocycle : The target compound features a dihydropyridine ring, whereas the analog in contains a fused thiazolo-pyrimidine system.

- Substituents : The dichloro groups in the target compound contrast with the methoxy, phenyl, and benzylidene substituents in the analog.

- Hydrogen Bonding Potential: The oxo and ester groups in both compounds enable hydrogen bonding, but the dichloro substituents in the target compound may reduce basicity compared to the methoxy-rich analog.

Table 1: Structural Comparison

Crystallographic and Hydrogen Bonding Behavior

The crystal structure of the thiazolo-pyrimidine analog () reveals a flattened boat conformation for the pyrimidine ring, with intermolecular C–H···O hydrogen bonds forming chains along the crystallographic c-axis. In contrast, the dichloro-substituted target compound may exhibit distinct packing patterns due to the steric and electronic effects of chlorine atoms. Graph set analysis () could further classify these hydrogen-bonding motifs, though such data are unavailable for the target compound.

Table 2: Crystallographic Comparison

Table 3: Reactivity Comparison

| Compound | Key Reactivity Features | Stability Considerations |

|---|---|---|

| This compound | High electrophilicity (Cl, oxo groups) | Oxidation-sensitive dihydropyridine core |

| Ethyl thiazolo-pyrimidine analog | Methoxy groups act as electron donors | Stable fused-ring system |

Biological Activity

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article examines its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉Cl₂NO₃ |

| Molecular Weight | 250.08 g/mol |

| CAS Number | 853105-72-3 |

| Melting Point | 132–134 °C |

Antitumor Activity

Research has shown that derivatives of ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine compounds exhibit notable antitumor properties. In a study involving various synthesized derivatives, it was found that certain analogs demonstrated cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in tumor cells, which could be attributed to their ability to interfere with cellular signaling pathways .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In preclinical studies, it was shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The neuroprotective effects are hypothesized to result from the modulation of neurotransmitter systems and inhibition of neuroinflammatory processes .

Enzyme Inhibition

Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine derivatives have also been explored for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that these compounds can act as inhibitors of certain kinases and phosphatases, which are crucial in cancer progression and other diseases . This inhibition can lead to altered cellular metabolism and growth inhibition in cancer cells.

Case Studies

- Antitumor Efficacy : A study published in MDPI reported that a series of synthesized derivatives showed promising results against various cancer cell lines. The most potent compound exhibited an IC50 value in the low micromolar range, indicating strong antitumor activity .

- Neuroprotection in Animal Models : In a rat model of neurodegeneration, administration of the compound resulted in significant improvements in cognitive function as measured by behavioral tests. Histological analysis revealed reduced neuronal loss and lower levels of inflammatory markers compared to control groups .

Synthesis Methods

The synthesis of ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine derivatives typically involves multi-step organic reactions starting from simpler precursors. Common methods include:

- Cyclization Reactions : Utilizing appropriate aldehydes and amines under acidic or basic conditions to form the dihydropyridine core.

- Chlorination Steps : Introducing chlorine atoms at positions 3 and 5 through electrophilic aromatic substitution.

- Carboxylation : Finalizing the structure by adding a carboxylate group via esterification reactions.

Q & A

Q. What are the established synthetic routes for Ethyl 3,5-dichloro-6-oxo-1,6-dihydropyridine-2-carboxylate, and how are intermediates characterized?

The synthesis typically involves cyclization of substituted pyridine precursors followed by selective chlorination. For example:

Cyclization : Ethyl 6-oxo-1,6-dihydropyridine-2-carboxylate derivatives are synthesized via condensation of β-ketoesters with ammonia or ammonium acetate under reflux conditions .

Chlorination : Electrophilic chlorination using reagents like POCl₃ or SOCl₂ introduces chlorine atoms at the 3- and 5-positions. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-chlorination .

Characterization : Intermediates are validated via , , and IR spectroscopy. For example, the carbonyl stretch (~1700 cm) confirms ester functionality, while chlorine substituents are identified via chemical shifts (~100-110 ppm for C-Cl) .

Q. What spectroscopic and crystallographic methods are critical for validating the compound’s structure?

- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while resolves dihydropyridine ring protons (δ 5.0-6.5 ppm for olefinic protons).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths and angles. For example, the C=O bond length in the dihydropyridine ring is typically ~1.22 Å, consistent with keto-enol tautomerism . Data deposition in the Cambridge Structural Database (CSD) ensures reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Disorder Handling : Use SQUEEZE (in PLATON) to model unresolved electron density from solvent molecules. Validate with residual density maps and R-factor analysis .

- Twinning : For twinned crystals, employ the TWIN law in SHELXL and refine using HKLF5 format. The Flack parameter and Bayesian statistics help assess twinning severity .

- Validation Tools : Check CIF files with checkCIF/PLATON to identify outliers (e.g., bond angles > 5σ from mean values) .

Q. How do hydrogen-bonding patterns influence the solid-state packing and stability of this compound?

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., motifs). For example, a chain motif may stabilize the dihydropyridine ring .

- Thermal Stability : Correlate hydrogen-bond strength (via DFT calculations of bond energies) with thermogravimetric analysis (TGA) data to predict decomposition pathways .

Q. What methodological frameworks are used to investigate the compound’s biological activity, such as enzyme inhibition?

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., calcium channels) using the compound’s optimized geometry from Gaussian calculations .

- In Vitro Assays : Use patch-clamp electrophysiology to measure ion channel blockade or fluorescence-based assays (e.g., Fluo-4 AM) for calcium flux studies. Dose-response curves (IC₅₀) validate potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.